(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine
Description
(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine (CAS: 16983-71-4, alternative CAS: 918865-16-4) is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₇N₃O. Its structure comprises a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a 5-methoxyphenyl moiety, and a methanamine group at the ortho position (Figure 1). This compound is of interest due to its structural complexity, which combines electron-donating (methoxy) and electron-withdrawing (pyrazole) groups, enabling diverse reactivity in synthetic and pharmacological applications.
Properties
CAS No. |
918812-48-3 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-5-methoxyphenyl]methanamine |
InChI |
InChI=1S/C13H17N3O/c1-9-6-10(2)16(15-9)13-5-4-12(17-3)7-11(13)8-14/h4-7H,8,14H2,1-3H3 |
InChI Key |
BEILGLBQBVDZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)OC)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine typically involves the reaction of 3,5-dimethylpyrazole with a suitable methoxyphenyl derivative. One common method includes the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the methoxyphenyl group under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The introduction of substituents such as methoxy and dimethyl groups enhances the pharmacological profile by improving solubility and bioavailability. A notable case study involved the synthesis of pyrazole derivatives that demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The antimicrobial potential of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine has been explored in several studies. The compound exhibited inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For example, a comparative study showed that derivatives with similar structures displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Agricultural Applications
Pesticide Development
Due to its bioactive properties, this compound has been investigated for use in agrochemicals. Pyrazole derivatives are known for their effectiveness as pesticides. A study highlighted the synthesis of novel pyrazole-based pesticides that showed promising results in controlling agricultural pests while minimizing environmental impact .
Material Science
Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that incorporating such compounds into polymers can lead to materials with improved durability and resistance to degradation under UV exposure .
Data Table: Summary of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Properties | Significant cytotoxic effects on cancer cell lines |
| Antimicrobial Activity | Inhibition of MRSA and other pathogens | |
| Agricultural | Pesticide Development | Effective against common agricultural pests |
| Material Science | Polymer Chemistry | Enhanced mechanical properties and UV resistance |
Case Studies
-
Anticancer Activity Study
A recent study synthesized a series of pyrazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell growth in vitro, suggesting potential as an anticancer agent . -
Antimicrobial Efficacy Research
In another investigation, the compound was tested against various microbial strains. The findings revealed that modifications to the pyrazole ring significantly increased antibacterial activity compared to standard antibiotics . -
Agrochemical Development
A project focused on developing a new class of pesticides based on pyrazole derivatives demonstrated effective pest control with lower toxicity profiles compared to existing chemical agents .
Mechanism of Action
The mechanism of action of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs:
Key Observations:
- Pyrazole Modifications : The target compound’s 3,5-dimethylpyrazole group contrasts with the hydroxy-substituted pyrazole in 7a and the phenylpyrazole in the fluorothienyl derivative. Methyl groups enhance steric bulk and lipophilicity, while hydroxy or phenyl groups may improve hydrogen bonding or π-π stacking.
- Aromatic Systems : Replacement of the methoxyphenyl group with thiophene (in 7a ) or fluorothienyl (in 1856052-68-0) alters electronic properties. Thiophene’s electron-rich nature favors charge-transfer interactions, whereas methoxyphenyl provides polarity for aqueous solubility.
- Functional Handles : The methanamine group in the target compound offers a site for derivatization (e.g., amidation), similar to the chlorinated methanamine in 1856052-68-0.
Physicochemical Properties
- Solubility: The methoxyphenyl group in the target compound enhances polarity compared to thiophene-based analogs, suggesting better solubility in polar solvents (e.g., methanol or DMSO).
- Stability : The 3,5-dimethylpyrazole moiety may confer metabolic stability, whereas the hydroxy group in 7a could increase susceptibility to oxidation.
Biological Activity
The compound (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine , often referred to as a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazole compounds are recognized for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- Molecular Formula: C15H21N3O
- Molecular Weight: 259.34674 g/mol
- CAS Number: Not specified in the sources.
Synthesis
The synthesis of pyrazole derivatives typically involves the condensation of appropriate aromatic amines with pyrazole precursors. For instance, methods employing diethyl (4-methoxybenzyl)propanedioate with 3,5-dimethyl-1H-pyrazole have been reported to yield similar compounds effectively .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that certain pyrazole compounds could inhibit microtubule assembly and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism involves:
- Microtubule destabilization : Inhibition of microtubule assembly at concentrations as low as 20 μM.
- Caspase activation : Enhanced caspase-3 activity indicating apoptosis at concentrations around 10 μM.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |
| 7h | HepG2 | 2.5 | Microtubule destabilization |
| 10c | Various cancers | 10.0 | Caspase activation |
Antibacterial Activity
Pyrazole derivatives have also shown promising antibacterial properties. In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the pyrazole ring can enhance antibacterial activity .
Table 2: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.025 mg/mL |
Other Biological Activities
In addition to anticancer and antibacterial effects, pyrazole derivatives have been explored for their anti-inflammatory and antiviral activities. These compounds can modulate various biological pathways, making them candidates for further therapeutic development.
Case Studies
Several studies have documented the biological activities of pyrazole derivatives:
- Anticancer Study : A series of asymmetric MACs fused with pyrazole were evaluated for their ability to induce apoptosis in cancer cells. The results showed a significant increase in apoptotic markers in treated cells compared to controls .
- Antibacterial Evaluation : In a comprehensive screening of synthesized alkaloids, certain pyrazole derivatives demonstrated potent antibacterial effects against multiple strains, highlighting their potential as antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for preparing (2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole-containing compounds are synthesized via reactions between chloromethyl intermediates and heterocyclic amines under basic conditions (e.g., K₂CO₃ in DMF) . Purification often requires column chromatography (silica gel, petroleum ether/ethyl acetate eluent) or recrystallization, with purity monitored via TLC and GC . For high-purity yields (>95%), optimize stoichiometry and reaction time, and employ inert atmospheres to prevent oxidation.
Q. What analytical techniques are critical for structural validation of this compound?
Methodological Answer: Use a combination of:
- FT-IR to confirm functional groups (e.g., NH₂ stretch ~3300 cm⁻¹, pyrazole ring vibrations ~1500 cm⁻¹).
- NMR (¹H and ¹³C) to verify substituent positions and aromatic proton coupling patterns .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- X-ray crystallography (using SHELXL for refinement ) to resolve stereochemical ambiguities.
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use P95/P1 respirators for particulate protection, nitrile gloves, and full-body chemical-resistant suits .
- Ventilation: Work in fume hoods to avoid inhalation.
- Waste Disposal: Avoid drainage systems; collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the pyrazole and methoxyphenyl moieties in this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO/water) to assess stability.
- Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .
Reference experimental data (e.g., crystallographic coordinates from SHELXL ) to validate models.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., (4-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-amine) ).
- Dynamic NMR: Resolve rotational barriers in hindered substituents (e.g., methoxyphenyl rotation).
- Crystallographic Refinement: Use SHELXL’s TWIN and HKLF5 commands to address twinning or disordered regions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate samples at 40–60°C and pH 1–13 for 1–4 weeks. Monitor degradation via HPLC.
- Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at 25°C.
- Identify Degradants: LC-MS/MS to characterize byproducts (e.g., demethylation or pyrazole ring oxidation) .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified pyrazole (e.g., 3,5-dichloro) or methoxy groups (e.g., ethoxy, hydroxyl).
- Biological Assays: Test against target receptors (e.g., kinases) using fluorescence polarization or SPR.
- Statistical Analysis: Apply multivariate regression (e.g., PLS) to correlate substituent properties (Hammett σ, LogP) with activity .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART and SIMU commands to refine disordered pyrazole or methoxyphenyl groups .
- Twinning: Apply TWIN and BASF instructions for non-merohedral twins.
- Validation Tools: Check with PLATON/ADDSYM to detect missed symmetry .
Notes on Evidence Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
